molecular formula C16H15BrN2O3S B2649433 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 946261-06-9

3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2649433
CAS No.: 946261-06-9
M. Wt: 395.27
InChI Key: DAQALDBGCZJRCE-UHFFFAOYSA-N
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Description

3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an isothiazolidine ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination of a suitable benzamide precursor. The brominated intermediate is then reacted with an isothiazolidine derivative under controlled conditions to introduce the isothiazolidine ring with a sulfone group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form. The scalability of the synthesis process and the availability of raw materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The isothiazolidine ring with a sulfone group can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The benzamide group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Redox Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with the reactions conducted under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Chemical Biology: The compound can serve as a probe or tool in chemical biology to investigate the function of specific proteins or enzymes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the isothiazolidine ring with a sulfone group can form specific interactions with the active sites of enzymes, potentially inhibiting their activity. The benzamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiobenzamide: Contains a thiobenzamide group instead of a benzamide group.

    3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzylamine: Features a benzylamine group instead of a benzamide group.

Uniqueness

The uniqueness of 3-bromo-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, the isothiazolidine ring with a sulfone group, and the benzamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

3-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQALDBGCZJRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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